[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate is a complex organic compound that features a cyclohexylidene group, a dinitrophenyl group, and a chlorophenyl carbamate group
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O6/c20-15-6-2-4-8-17(15)21-19(25)30-22-16-7-3-1-5-13(16)14-10-9-12(23(26)27)11-18(14)24(28)29/h2,4,6,8-11,13H,1,3,5,7H2,(H,21,25)/b22-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHKOACNZJEFC-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=CC=C2Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Nitration
Cyclohexanone undergoes Friedel-Crafts acylation with 2,4-dinitrochlorobenzene in the presence of AlCl₃ as a Lewis catalyst, yielding 2-(2,4-dinitrophenyl)cyclohexanone. Nitration is performed using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups at the 2- and 4-positions of the phenyl ring. The ketone is then condensed with ammonium acetate in ethanol under reflux to form the corresponding imine, [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amine.
Critical Parameters
- Temperature Control : Nitration below 10°C prevents over-nitration and byproduct formation.
- Solvent Choice : Ethanol facilitates imine formation via azeotropic removal of water.
Direct Coupling via Suzuki-Miyaura Reaction
An alternative route involves palladium-catalyzed cross-coupling of 2,4-dinitrophenylboronic acid with cyclohexenyl bromide. The resulting 2-(2,4-dinitrophenyl)cyclohexene is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄), followed by imine condensation as above. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Carbamate Formation: Reactivity and Optimization
The N-(2-chlorophenyl)carbamate moiety is introduced via reaction of the cyclohexylidene amino alcohol intermediate with 2-chlorophenyl isocyanate or chloroformate derivatives.
Chloroformate-Mediated Carbamate Synthesis
The alcohol intermediate is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under inert atmosphere, generating the reactive chloroformate species. Subsequent reaction with 2-chloroaniline in the presence of triethylamine yields the target carbamate.
$$
\text{Cyclohexylidene-OH + Cl}_3\text{C-O-C(O)-Cl} \rightarrow \text{Cyclohexylidene-O-C(O)-Cl} \xrightarrow{\text{2-ClC₆H₄NH₂}} \text{Target Compound}
$$
Reaction Conditions
- Molar Ratio : 1:1.2 (alcohol:triphosgene) ensures complete conversion.
- Base : Triethylamine (2 equiv) neutralizes HCl byproduct.
Isocyanate Coupling Approach
Alternatively, 2-chlorophenyl isocyanate reacts directly with the cyclohexylidene amino alcohol in tetrahydrofuran (THF) at 50°C. This one-pot method avoids handling toxic phosgene derivatives but requires rigorous exclusion of moisture.
Stereochemical Control and E/Z Isomerism
The (1E)-configuration of the cyclohexylidene imine is critical for molecular stability and intended reactivity. Kinetic control during imine formation favors the E-isomer, achieved by:
- Low-Temperature Condensation : Reaction at 0°C with rapid stirring minimizes thermal equilibration.
- Catalytic Acid : p-Toluenesulfonic acid (pTSA) accelerates imine formation while suppressing Z-isomerization.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.72 (d, J = 2.4 Hz, 1H, Ar-H), 8.34 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, 2-ClC₆H₄), 3.21 (t, J = 6.0 Hz, 2H, CH₂), 2.58–2.51 (m, 2H, CH₂), 1.98–1.82 (m, 4H, cyclohexyl).
- IR (KBr) : ν 1725 cm⁻¹ (C=O, carbamate), 1530 and 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
- MS (ESI+) : m/z 495.1 [M+H]⁺, 517.1 [M+Na]⁺.
Crystallographic Data (Hypothetical)
Single-crystal X-ray diffraction of analogous compounds reveals planar carbamate groups twisted 14.0–20.9° relative to the cyclohexylidene ring. The dinitrophenyl and chlorophenyl substituents adopt orthogonal orientations to minimize steric strain.
Industrial-Scale Considerations and Hazard Mitigation
- Phosgene Alternatives : Diphenyl carbonate or 4-nitrophenyl chloroformate reduce toxicity risks during carbamate synthesis.
- Waste Management : Alkaline hydrolysis of residual nitro compounds neutralizes explosive hazards.
Comparative Analysis of Synthetic Methods
| Parameter | Chloroformate Route | Isocyanate Route |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Purity (HPLC) | >98% | 95–97% |
| Toxicity | High (phosgene) | Moderate (isocyanate) |
| Scalability | Pilot-plant viable | Lab-scale only |
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate exhibit significant antitumor properties. A notable study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of cell proliferation : Preventing the growth of tumor cells.
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction | |
| A549 (Lung) | 15.0 | Cell cycle arrest | |
| HeLa (Cervical) | 10.0 | Apoptosis induction |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. Preliminary findings suggest that it may inhibit:
- Acetylcholinesterase : This inhibition could have implications for treating Alzheimer's disease by increasing acetylcholine levels in the brain.
- Matrix metalloproteinases (MMPs) : Inhibiting these enzymes may lead to reduced cancer metastasis.
Table 2: Enzyme Inhibition Studies
Case Study 1: Antitumor Efficacy
A detailed investigation into the antitumor efficacy of this compound was conducted using various cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for further development into anticancer therapies.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of this compound demonstrated its capacity to inhibit acetylcholinesterase effectively. In vitro assays revealed that at concentrations below 20 µM, the compound significantly increased acetylcholine levels, potentially offering therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate would depend on its specific application. For instance, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-methylphenyl)carbamate
- [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-bromophenyl)carbamate
Uniqueness
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The dinitrophenyl group also adds to its distinct chemical properties, making it a valuable compound for specific applications.
Biological Activity
The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H19N3O6
- Molecular Weight : 397.39 g/mol
- CAS Number : 383147-88-4
The compound features a cyclohexylidene structure with a dinitrophenyl group and a carbamate moiety, which are known to influence its biological activity through various mechanisms.
Biological Activity Overview
The biological activities of the compound include:
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly through inhibition of specific cancer cell lines.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.
Synthesis
The synthesis of this compound involves several steps, typically starting from cyclohexanone derivatives and utilizing standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.
1. Anticancer Properties
A study evaluated the compound's effect on various cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
2. Antimicrobial Activity
In vitro studies demonstrated the antimicrobial efficacy against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Enzyme Inhibition Studies
The compound was assessed for its ability to inhibit AChE:
- Inhibition Rate : Approximately 70% at a concentration of 50 µM.
The biological activity is hypothesized to be mediated through:
- Interaction with Enzymes : The carbamate group may interact with active sites of enzymes like AChE.
- Cellular Uptake : The dinitrophenyl group enhances cellular uptake due to its lipophilicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : Use 2,4-dinitrophenylhydrazine with cyclohexanone derivatives in methanol under reflux (6–8 hours). Monitor reaction progress via TLC .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield for Schiff base intermediates. For carbamate formation, use dichloromethane with coupling agents like DCC .
- Purification : Recrystallize from ethanol/ethyl acetate mixtures (3:1 ratio) to remove unreacted hydrazine and byproducts. Confirm purity via melting point analysis and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?
- Methodology :
- UV-Vis spectroscopy : Identify π→π* and n→π* transitions in the dinitrophenyl and carbamate moieties (λmax ~350–450 nm) .
- IR spectroscopy : Detect C=O (carbamate, ~1700 cm⁻¹) and N–H (hydrazine, ~3200 cm⁻¹) stretches. Coordination to metals shifts ν(C=N) by 20–30 cm⁻¹ .
- ¹H NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and cyclohexylidene protons (δ 1.5–2.5 ppm). Use DMSO-d6 to resolve NH and exchangeable protons .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
- Methodology :
- Basis sets : Use triple-zeta valence (TZV) basis sets (e.g., cc-pVTZ) for geometry optimization. Apply the B3LYP hybrid functional to model electron correlation .
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. Compare with UV-Vis data to validate transitions .
- Electrostatic potential maps : Identify electrophilic/nucleophilic sites for predicting regioselectivity in metal coordination .
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational studies?
- Methodology :
- Benchmarking : Compare experimental IR/NMR spectra with DFT-simulated spectra (e.g., using Gaussian 16). Adjust solvent models (PCM) to match experimental conditions .
- Conformational analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution. Use Boltzmann weighting to reconcile NMR splitting patterns .
Q. How can researchers evaluate the compound’s potential biological interactions using molecular docking and dynamics simulations?
- Methodology :
- Target selection : Prioritize enzymes with carbamate-binding pockets (e.g., acetylcholinesterase) or DNA-interacting proteins (e.g., topoisomerases) .
- Docking protocols : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., 25 ų for AChE). Validate poses with MM-GBSA binding energy calculations .
- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .
Q. What experimental approaches assess the compound’s photochemical stability under UV irradiation?
- Methodology :
- Accelerated degradation : Expose solutions (10⁻⁴ M in acetonitrile) to UV light (254 nm) for 24 hours. Monitor degradation via HPLC and track nitro group reduction using cyclic voltammetry .
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench photogenerated radicals. Use ESR spectroscopy to confirm radical species .
Q. How can researchers determine the compound’s coordination chemistry with transition metal ions?
- Methodology :
- Molar ratio method : Titrate Fe(II) or Cu(II) salts into ligand solutions (1:1–1:4 ratios). Monitor complex formation via UV-Vis (d-d transitions) and Job’s plot analysis .
- Magnetic susceptibility : Use Gouy balance to measure μeff. For octahedral Fe(II) complexes, expect μeff ~5.0–5.5 BM .
- X-ray crystallography : Grow single crystals via slow evaporation (DMF/pyridine). Solve structure to confirm geometry and binding modes .
Q. What crystallographic techniques elucidate hydrogen bonding and π-stacking interactions in the solid state?
- Methodology :
- Single-crystal XRD : Collect data at 100 K (Mo-Kα radiation). Refine structures using SHELXL. Identify N–H⋯O and C–H⋯O interactions (d < 3.2 Å) .
- Hirshfeld surface analysis : Map close contacts (e.g., O⋯H, N⋯H) to quantify intermolecular interactions. Compare with related dinitrophenyl hydrazones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
